Phosphorodihydrazidic acid, phenyl ester
Description
Phosphorodihydrazidic acid, phenyl ester is an organophosphorus compound characterized by a phosphorus atom bonded to two hydrazide (-NH-NH₂) groups and one phenyl ester moiety. The general structure can be represented as PhO–P(O)(NH-NH₂)₂, where "Ph" denotes the phenyl group.
The nomenclature follows IUPAC guidelines for phosphorus-containing esters, where substituents on the phosphorus atom are prioritized based on atomic number and complexity. Phosphorodihydrazidic acid derivatives are less common than their phosphoric or phosphonamide counterparts, making their synthesis and characterization a niche area of research . Limited direct data on this specific compound exist in the literature; however, its properties can be inferred from structurally analogous phosphorus esters and hydrazide-containing molecules.
Properties
CAS No. |
53426-77-0 |
|---|---|
Molecular Formula |
C6H11N4O2P |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
[hydrazinyl(phenoxy)phosphoryl]hydrazine |
InChI |
InChI=1S/C6H11N4O2P/c7-9-13(11,10-8)12-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,11) |
InChI Key |
IXJRHYAOLYENEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NN)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidic acid, phenyl ester can be synthesized through various methods. One common approach is the esterification of phosphorodihydrazidic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphorodihydrazidic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphorodihydrazidic acid and phenol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phosphorodihydrazidic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Phosphorodihydrazidic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorodihydrazidic acid, phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Research Findings and Data Gaps
- This compound lacks comprehensive toxicity or pharmacokinetic data, limiting its practical adoption.
- Comparative studies highlight that CAPE’s bioactivity stems from its phenolic structure, which is absent in phosphorus-based esters .
- Synthetic methods for phosphorus esters (e.g., using iodonium salts or DCC) could be adapted for optimizing yields of phosphorodihydrazidic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
